Polymyxin B, N-sulfomethyl deriv., sodium salt is a derivative of polymyxin B, a polypeptide antibiotic primarily effective against Gram-negative bacteria. This compound is notable for its bactericidal properties, which involve disrupting the integrity of bacterial cell membranes. It is derived from the fermentation of Bacillus polymyxa and has been modified to enhance its pharmacological properties and reduce toxicity.
Polymyxin B is obtained from the fermentation products of Bacillus polymyxa, a soil bacterium. The N-sulfomethyl derivative is synthesized through chemical modifications involving sulfomethylation, which enhances solubility and stability in biological environments.
Polymyxin B belongs to the class of antibiotics known as polymyxins, which are cyclic lipopeptides. These compounds are classified as last-resort antibiotics due to their effectiveness against multidrug-resistant Gram-negative pathogens.
The synthesis of Polymyxin B, N-sulfomethyl deriv., sodium salt typically involves the following steps:
The reaction conditions, such as temperature (usually around room temperature) and reaction time (ranging from several hours to days), are critical for achieving high purity and yield of the desired product. Purification techniques like chromatography may be employed post-synthesis to isolate the final product.
Polymyxin B, N-sulfomethyl deriv., sodium salt participates in several chemical reactions:
The binding affinity for lipopolysaccharides is critical; studies have shown that variations in the structure can alter this affinity significantly.
Polymyxin B, N-sulfomethyl deriv., sodium salt exerts its antibacterial effect primarily through:
Polymyxin B, N-sulfomethyl deriv., sodium salt is utilized in various scientific applications:
Polymyxin B, N-sulfomethyl deriv., sodium salt (CAS: 1407-09-6) is a semi-synthetic derivative of the natural cyclic lipopeptide antibiotic polymyxin B. Its molecular architecture comprises two primary variants designated as A and B, with empirical formulas C53H100N16O13 and C52H98N16O13, respectively [1] [5] [9]. These variants arise from differences in their N-terminal fatty acyl chains: Component A carries (S)-6-methyloctanoyl, while Component B carries (S)-6-methylheptanoyl [1] [6]. The core structure retains the heptapeptide ring and tripeptide "panhandle" characteristic of polymyxins, but undergoes selective sulfomethylation of the γ-amino groups of the diaminobutyric acid (Dab) residues. This modification replaces labile hydrogens with sulfomethyl (-CH2SO3-) groups, yielding a sodium salt with enhanced hydrosolubility [1] [5].
The sodium salt form exists as a white, hygroscopic powder that is readily soluble in aqueous environments due to its ionic nature [1] [5]. The sulfomethylation occurs preferentially at the three Dab residues within the linear tripeptide segment (positions 1, 3, and 5), reducing the compound’s net positive charge while preserving the cyclic heptapeptide’s conformation critical for bioactivity [8].
Table 1: Molecular Components of Polymyxin B, N-Sulfomethyl Derivative, Sodium Salt
Component | Molecular Formula | Fatty Acid Moiety | Net Charge (pH 7.4) |
---|---|---|---|
Variant A | C53H100N16O13 | (S)-6-methyloctanoic acid | +3 |
Variant B | C52H98N16O13 | (S)-6-methylheptanoic acid | +3 |
Sulfomethylation fundamentally alters the physicochemical behavior of polymyxin B. The parent compound (polymyxin B sulfate) carries five positive charges (from Dab residues) at physiological pH, enabling strong electrostatic interactions with lipopolysaccharides (LPS) but contributing to nephrotoxicity via renal membrane binding [4] [8]. The N-sulfomethyl derivative reduces the net charge to +3, attenuating non-specific binding to mammalian membranes while retaining affinity for bacterial LPS [8].
Key structural differences include:
Table 2: Structural and Physicochemical Comparison
Property | Polymyxin B Sulfate | N-Sulfomethyl Derivative (Sodium Salt) |
---|---|---|
Net Charge (pH 7.4) | +5 | +3 |
Solubility in Water | Moderate | High |
Hygroscopicity | Low | High |
Critical Micelle Concentration (CMC) | Not applicable | 14 μg/mL (PMB) + 8 μg/mL (SDCS) [7] |
Primary Renal Accumulation Mechanism | Megalin-mediated uptake | Reduced megalin affinity [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR analysis of the sulfomethyl derivative confirms structural integrity post-modification. Key findings include:
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra reveal critical non-covalent interactions:
Mass Spectrometry (MS)
Liquid Chromatography-Tandem MS (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode enables precise component quantification:
Table 3: Spectroscopic Signatures for Structural Validation
Technique | Key Spectral Feature | Structural Implication |
---|---|---|
1H-NMR | δ 3.8–4.0 ppm (-CH2SO3-) | Sulfomethyl group incorporation |
FT-IR | 1,635 cm−1 (Amide-I) | Enhanced H-bonding with sulfonate groups |
LC-MS/MS | m/z 401 → 101 (PMB1) | Dab backbone fragmentation; quantifies PMB1/PMB2 ratio |
Direct crystallographic data for Polymyxin B, N-sulfomethyl deriv., sodium salt remains limited due to its amorphous solid-state nature and conformational flexibility [1] [9]. However, complementary techniques provide insights:
Notably, the sodium salt’s stability is compromised under low-pH conditions (<3.0), where sulfomethyl groups undergo hydrolysis to regenerate free amines. This degradation pathway necessitates pH-controlled formulations (optimal pH 5.0–7.0) to maintain structural integrity [1] [7].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3